molecular formula C14H19NO6 B14494315 2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid CAS No. 63423-74-5

2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid

Cat. No.: B14494315
CAS No.: 63423-74-5
M. Wt: 297.30 g/mol
InChI Key: UTXUGPDMNHVJML-UHFFFAOYSA-N
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Description

2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid is a chemical compound that features a morpholine ring substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenoxy)methyl]morpholine typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield 2-[(2-Methylphenoxy)methyl]morpholine. The final step involves the formation of the oxalic acid salt by reacting the morpholine derivative with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenoxy)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride
  • 2-[(2-Methoxyphenoxy)methyl]morpholine
  • 2-[(2-Chlorophenoxy)methyl]morpholine

Uniqueness

2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

63423-74-5

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

2-[(2-methylphenoxy)methyl]morpholine;oxalic acid

InChI

InChI=1S/C12H17NO2.C2H2O4/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;3-1(4)2(5)6/h2-5,11,13H,6-9H2,1H3;(H,3,4)(H,5,6)

InChI Key

UTXUGPDMNHVJML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2CNCCO2.C(=O)(C(=O)O)O

Origin of Product

United States

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